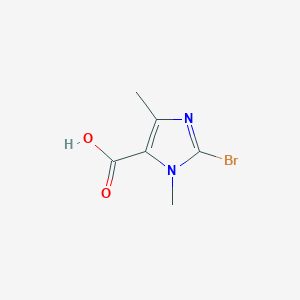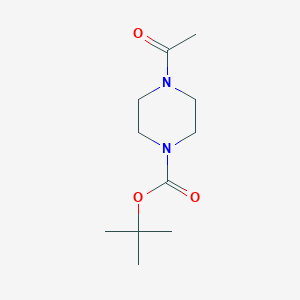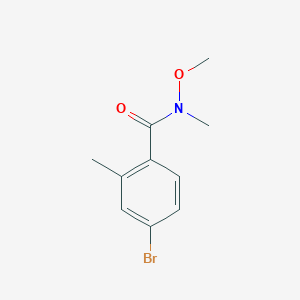
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole
Descripción general
Descripción
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole, also known as FBO, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. FBO is a heterocyclic compound that contains both an oxazole and piperidine ring. The compound has been synthesized using various methods and has shown promising results in various areas of research.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole is not fully understood. However, it is believed that 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole acts on the serotonergic and dopaminergic systems in the brain. 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has been shown to have various biochemical and physiological effects. In animal models, 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has also been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole in lab experiments is that it has shown promising results in various areas of research, particularly in the field of neuroscience. 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole. One area of research could focus on the development of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole derivatives that have improved pharmacological properties. Another area of research could focus on the use of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole and its effects on the brain.
Aplicaciones Científicas De Investigación
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has been used in various scientific research applications. One of the main areas of research has been in the field of neuroscience. 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. 5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12/h3-6,10,12,17H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPCDCSFVMEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzyl)-2-(piperidin-3-yl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)







![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)


